1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol
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Overview
Description
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol is a chemical compound with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . This compound features a unique structure with three oxygen atoms forming a trioxa-dispiro arrangement, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols or polyols under acidic or basic conditions to form the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the trioxa-dispiro ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various biomolecules, potentially influencing biological processes. The trioxa-dispiro arrangement may facilitate binding to enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one: A similar compound with a ketone functional group instead of a hydroxyl group.
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-amine: A compound with an amine group, exhibiting different chemical reactivity and biological activity.
Uniqueness
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol is unique due to its trioxa-dispiro structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h9,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANZJKASNDPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1O)CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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